Baohuoside I Baohuoside I Icariside II is a glycosyloxyflavone that is 3,5,7-trihydroxy-4'-methoxy-8-prenylflavone in which the hydroxy group at position 3 has been converted into its alpha-L-rhamnopyranoside. It has a role as a plant metabolite, an anti-inflammatory agent, an antineoplastic agent and an apoptosis inducer. It is functionally related to an alpha-L-rhamnopyranose.
Baohuoside I is a natural product found in Epimedium pubescens, Epimedium acuminatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 113558-15-9
VCID: VC21336645
InChI: InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1
SMILES:
Molecular Formula: C27H30O10
Molecular Weight: 514.5 g/mol

Baohuoside I

CAS No.: 113558-15-9

VCID: VC21336645

Molecular Formula: C27H30O10

Molecular Weight: 514.5 g/mol

* For research use only. Not for human or veterinary use.

Baohuoside I - 113558-15-9

Description

Baohuoside I is a compound derived from certain plant sources, notably involved in various pharmacological activities. It has been studied for its potential therapeutic effects, particularly in cancer treatment and other biological processes. This article will delve into the properties, mechanisms of action, and research findings related to Baohuoside I.

Anticancer Effects

Baohuoside I has been investigated for its anticancer properties, particularly in pancreatic, ovarian, and breast cancers.

  • Pancreatic Cancer: Baohuoside I inhibits the proliferation of pancreatic cancer cells (PANC-1 and CFPAC-1) by inducing apoptosis through the mTOR/S6K1 and caspase/Bcl2/Bax signaling pathways. It also reduces cell invasion and migration in a dose-dependent manner .

  • Ovarian Cancer: Baohuoside I sensitizes ovarian cancer cells to cisplatin by downregulating the HIF-1α/ATG5 axis, thereby suppressing autophagy and enhancing chemosensitivity .

  • Breast Cancer: There is evidence suggesting Baohuoside I may enhance the sensitivity of breast cancer cells to chemotherapy, although specific mechanisms and effects are less detailed compared to other cancers .

Anti-Angiogenic Effects

Baohuoside I has been shown to inhibit tumor angiogenesis in multiple myeloma. This is achieved by reducing the formation of new blood vessels necessary for tumor growth, thus potentially limiting tumor progression .

CAS No. 113558-15-9
Product Name Baohuoside I
Molecular Formula C27H30O10
Molecular Weight 514.5 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1
Standard InChIKey NGMYNFJANBHLKA-LVKFHIPRSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O
Synonyms 3,5,7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-rhamnopyranoside
baohuoside I
icarisid II
icariside II
PubChem Compound 5488822
Last Modified Aug 15 2023

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